molecular formula C29H37N3O6 B13825667 Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester

Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester

Cat. No.: B13825667
M. Wt: 523.6 g/mol
InChI Key: JSROFURYAHZGNA-NKKJXINNSA-N
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Description

Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester is a chemical compound with the molecular formula C29H34D3N3O6. It is primarily used in proteomics research and serves as an intermediate in the preparation of labeled imidaprilat . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.

Preparation Methods

The synthesis of imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester involves several steps. The primary synthetic route includes the esterification of imidaprilat with benzyl alcohol and the subsequent reaction with carbonylimidazolidine and tert-butyl ester. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as an intermediate in the synthesis of various compounds. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and functions, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester can be compared with other similar compounds, such as imidaprilat and its derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific esterification and the presence of the carbonylimidazolidine and tert-butyl ester groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C29H37N3O6

Molecular Weight

523.6 g/mol

IUPAC Name

tert-butyl (4R)-1-methyl-2-oxo-3-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]imidazolidine-4-carboxylate

InChI

InChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3/t20-,23-,24+/m0/s1

InChI Key

JSROFURYAHZGNA-NKKJXINNSA-N

Isomeric SMILES

C[C@@H](C(=O)N1[C@H](CN(C1=O)C)C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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